(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid
CAS No.: 182227-17-4
Cat. No.: VC21170989
Molecular Formula: C15H17NO4S
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182227-17-4 |
|---|---|
| Molecular Formula | C15H17NO4S |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid |
| Standard InChI | InChI=1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18)/t14-/m1/s1 |
| Standard InChI Key | GFCPZHIUZCLSNZ-CQSZACIVSA-N |
| Isomeric SMILES | CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
| SMILES | CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
| Canonical SMILES | CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Introduction
Chemical Properties and Structure
Identification and Nomenclature
(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid can be identified through several standard identifiers as presented in Table 1. These identifiers assist researchers in accurately locating and referencing this compound across various chemical databases and literature.
Table 1: Identification Parameters of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid
| Parameter | Value |
|---|---|
| CAS Number | 182227-17-4 |
| PubChem CID | 730260 |
| Molecular Formula | C₁₅H₁₇NO₄S |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid |
| Common Synonyms | N-(2-Naphthalenylsulfonyl)-D-valine, β-Naphthalenesulfonyl-D-valine |
| Standard InChIKey | GFCPZHIUZCLSNZ-CQSZACIVSA-N |
The compound has been cataloged in several chemical databases, making it readily accessible for research purposes .
Structural Characteristics
The structural composition of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid includes several key functional groups that contribute to its chemical behavior and biological activity. As illustrated in Figure 1 (represented textually below), the compound contains:
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A naphthalene ring system (2-naphthyl group)
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A sulfonamide linkage (-SO₂NH-)
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A D-valine residue with the (R) stereochemistry at the α-carbon
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A carboxylic acid group
The canonical SMILES notation for this compound is CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1, which precisely defines its structure including stereochemistry .
Physical and Chemical Properties
Understanding the physical and chemical properties of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid is essential for its application in various research contexts. The compound exhibits properties typical of sulfonamide derivatives and carboxylic acids.
Table 2: Physical and Chemical Properties
| Property | Description |
|---|---|
| Physical Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents (acetone, ethanol); limited solubility in water |
| Acidic Properties | Contains a carboxylic acid group capable of forming salts with bases |
| Hydrogen Bonding | Forms hydrogen bonds through carboxylic acid and sulfonamide groups |
| Stereochemistry | (R) configuration at the α-carbon |
| Optical Rotation | Based on D-valine component; specific rotation values not explicitly provided in literature |
The sulfonamide group in this compound can form strong interactions with proteins and enzymes, potentially modulating their activity, which contributes to its biological significance.
Pharmacological Properties and Biological Activity
Structure-Based Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism may involve:
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Hydrogen bonding between the sulfonamide group and target proteins
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Hydrophobic interactions involving the naphthalene ring
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Possible coordination with metal ions in metalloproteins
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Specific stereochemical recognition due to the (R) configuration
Structure-Activity Relationship
Understanding the relationship between the structure of (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid and its activity provides valuable insights for developing related compounds with enhanced properties.
Key Structural Features Affecting Activity
Several structural elements contribute to the compound's biological activity:
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Naphthalene Ring: Provides hydrophobic interactions that enhance binding affinity to biological targets
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Sulfonamide Group: Forms hydrogen bonds with target proteins, crucial for recognition and binding
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Stereochemistry: The (R) configuration at the α-carbon position influences spatial orientation and receptor interactions
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Carboxylic Acid Moiety: Contributes to solubility and may form additional interactions with target proteins
Comparison with Structural Analogs
Studies on related compounds suggest that modifications to the naphthalene moiety and alterations in stereochemistry can significantly impact biological activity. For instance, changing from a 2-naphthalene to a 1-naphthalene substituent alters the spatial arrangement and potentially affects binding to target proteins .
Similar compounds with modifications in their structure have shown varying degrees of activity against different targets, suggesting that subtle structural changes can lead to significant changes in selectivity and potency .
Applications and Research Significance
Medicinal Chemistry Applications
(2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid has several potential applications in medicinal chemistry:
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Anti-inflammatory Drug Development: As a potential 5-LOX inhibitor, it may serve as a lead compound for developing novel anti-inflammatory agents
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Structure-Based Drug Design: The unique structural features provide a template for designing molecules with improved pharmacological properties
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Protease Inhibitors: Sulfonamide derivatives similar to this compound have been explored as protease inhibitors in various therapeutic contexts
Analytical Applications
In addition to its therapeutic potential, this compound and its derivatives have analytical applications:
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Chiral Reagents: Similar compounds have been used as chiral derivatizing agents for amino acid analysis
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HPLC Applications: The naphthalene group provides UV absorption properties useful for detection in chromatographic applications
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Structural Studies: Crystallography studies of this class of compounds contribute to understanding molecular interactions and packing arrangements
Comparison with Similar Compounds
Structural Analogs
Several compounds structurally related to (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid have been studied:
Table 3: Comparison with Structural Analogs
Functional Differences
The structural variations among these compounds result in significant functional differences:
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Stereochemistry changes (R vs. S) affect three-dimensional arrangement and molecular recognition
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Variation in aromatic substituents (naphthalene vs. phenyl) impacts hydrophobic interactions
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The position of substitution on the naphthalene ring (1- vs. 2-) alters the geometry and electronic properties
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Additional functional groups modify solubility, binding affinity, and metabolic stability
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